![molecular formula C23H27N5O4S B13986706 4-[(5-hexyl-2,4-dihydroxyphenyl)diazenyl]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide CAS No. 29822-13-7](/img/structure/B13986706.png)
4-[(5-hexyl-2,4-dihydroxyphenyl)diazenyl]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(5-hexyl-2,4-dihydroxyphenyl)diazenyl]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide is a complex organic compound with the molecular formula C23H27N5O4S This compound is characterized by its unique structure, which includes a diazenyl group, a pyrimidinyl group, and a benzenesulfonamide group
Preparation Methods
The synthesis of 4-[(5-hexyl-2,4-dihydroxyphenyl)diazenyl]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the diazotization of 5-hexyl-2,4-dihydroxyaniline followed by coupling with N-(4-methylpyrimidin-2-yl)benzenesulfonamide under controlled conditions . The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure the desired product is obtained with high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides or hydroxyl groups are replaced by other nucleophiles.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds, forming complex azo compounds.
Scientific Research Applications
4-[(5-hexyl-2,4-dihydroxyphenyl)diazenyl]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various dyes and pigments due to its azo group.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The diazenyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The sulfonamide group can interact with active sites of enzymes, affecting their catalytic functions. These interactions can trigger various biochemical pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Compared to other similar compounds, 4-[(5-hexyl-2,4-dihydroxyphenyl)diazenyl]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide stands out due to its unique combination of functional groups. Similar compounds include:
1-(5-hexyl-2,4-dihydroxyphenyl)-1-hexanone oxime: Known for its applications in organic synthesis and material science.
Benzenesulfonamide derivatives: Widely used in medicinal chemistry for their enzyme inhibitory properties.
This compound’s distinct structure and reactivity make it a valuable subject of study in various scientific disciplines.
Properties
CAS No. |
29822-13-7 |
|---|---|
Molecular Formula |
C23H27N5O4S |
Molecular Weight |
469.6 g/mol |
IUPAC Name |
4-[(5-hexyl-2,4-dihydroxyphenyl)diazenyl]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C23H27N5O4S/c1-3-4-5-6-7-17-14-20(22(30)15-21(17)29)27-26-18-8-10-19(11-9-18)33(31,32)28-23-24-13-12-16(2)25-23/h8-15,29-30H,3-7H2,1-2H3,(H,24,25,28) |
InChI Key |
MZLFIOSNNBVWRF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC(=C(C=C1O)O)N=NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC(=N3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


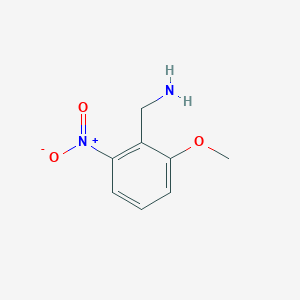

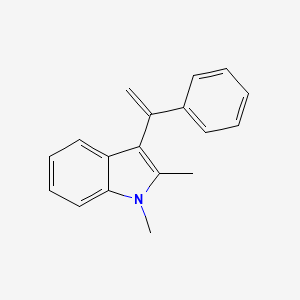
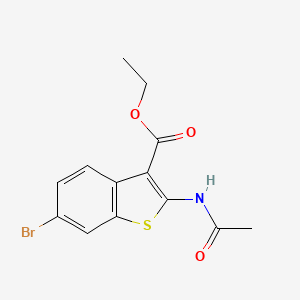
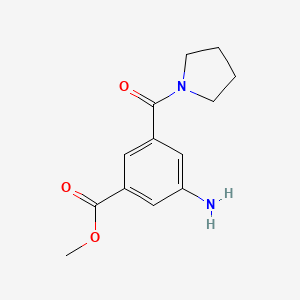
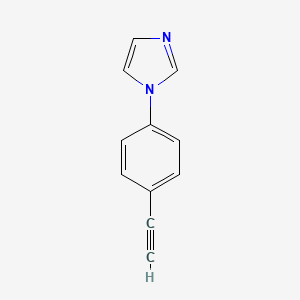

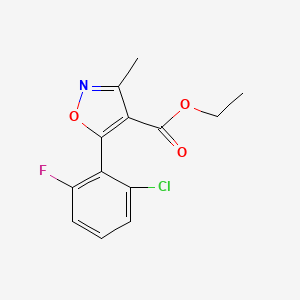
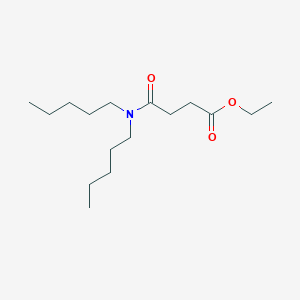
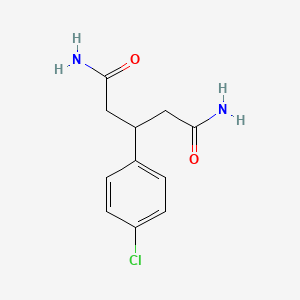
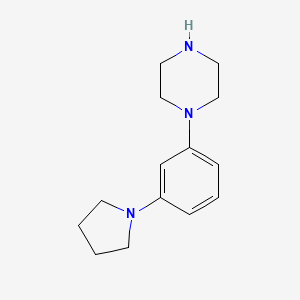


![4-[2-(1h-Indol-3-ylacetyl)hydrazinyl]-4-oxobutanoic acid](/img/structure/B13986694.png)
